molecular formula C25H21Cl2N3OS B456492 {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE

{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE

Cat. No.: B456492
M. Wt: 482.4g/mol
InChI Key: DTXFEEUVMGCCRQ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE is a complex organic compound that features a combination of indazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the indazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety.

    Reduction: Reduction reactions could target the indazole ring, potentially altering its electronic properties.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, could occur at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of indazole and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it a valuable subject of study.

Properties

Molecular Formula

C25H21Cl2N3OS

Molecular Weight

482.4g/mol

IUPAC Name

[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C25H21Cl2N3OS/c1-15-24(32-14-28-15)25(31)30-23(17-7-11-20(27)12-8-17)21-4-2-3-18(22(21)29-30)13-16-5-9-19(26)10-6-16/h5-14,21,23H,2-4H2,1H3/b18-13+

InChI Key

DTXFEEUVMGCCRQ-QGOAFFKASA-N

SMILES

CC1=C(SC=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=C(SC=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)Cl)/C3=N2)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(SC=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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